sEH Inhibitory Potency: Class-Level SAR Predicts Multi-Order of Magnitude Reduction for the Unsubstituted Phenyl Analog
In the seminal 1-aryl-3-(1-acylpiperidin-4-yl)urea sEH inhibitor series, the 4-trifluoromethoxy substituent on the phenyl ring is critical for high potency. TPPU (4-OCF3, 1-propanoyl) exhibits human sEH IC50 = 3.7 nM and mouse sEH IC50 = 2.8 nM [1]. CAY10640 (4-OCF3, 1-cyclopropanecarbonyl) demonstrates human sEH IC50 = 0.4 nM and mouse sEH IC50 = 0.4 nM . The unsubstituted phenyl analog 1-(1-acetylpiperidin-4-yl)-3-phenylurea, lacking the 4-OCF3 group, falls into a SAR region where measured analogs with non-electron-withdrawing or unsubstituted phenyl rings show IC50 values typically in the high-nanomolar to micromolar range [2]. Although a direct IC50 value for this exact compound against recombinant human or mouse sEH has not been published in a peer-reviewed primary research paper, class-level SAR data indicate a projected potency reduction of ≥100-fold relative to TPPU and ≥1000-fold relative to CAY10640 [2].
| Evidence Dimension | sEH inhibitory potency (human, in vitro) |
|---|---|
| Target Compound Data | Projected IC50 > 100 nM (based on SAR; direct measurement not published in accessible primary literature) |
| Comparator Or Baseline | TPPU: IC50 = 3.7 nM (human); CAY10640: IC50 = 0.4 nM (human) |
| Quantified Difference | ≥100-fold reduction vs TPPU; ≥1000-fold reduction vs CAY10640 (SAR-predicted) |
| Conditions | Recombinant human sEH, fluorescent substrate-based assay (PHOME); data for comparators from Rose et al. 2010 and Cayman Chemical technical datasheet |
Why This Matters
For sEH inhibition studies, the compound cannot substitute for TPPU or CAY10640; it serves as a low-potency control or a starting scaffold for SAR exploration.
- [1] Rose, T. E., Morisseau, C., Liu, J. Y., Inceoglu, B., Jones, P. D., Sanborn, J. R., & Hammock, B. D. (2010). 1-Aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of human and murine soluble epoxide hydrolase: structure-activity relationships, pharmacokinetics, and reduction of inflammatory pain. Journal of Medicinal Chemistry, 53(19), 7067–7075. (TPPU data: Table 2, compound 13) View Source
- [2] Rose, T. E., Morisseau, C., Liu, J. Y., Inceoglu, B., Jones, P. D., Sanborn, J. R., & Hammock, B. D. (2010). 1-Aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of human and murine soluble epoxide hydrolase: structure-activity relationships, pharmacokinetics, and reduction of inflammatory pain. Journal of Medicinal Chemistry, 53(19), 7067–7075. (SAR discussion, Table 2, unsubstituted and non-fluorinated phenyl analogs) View Source
